![molecular formula C20H19N3O3S B2942430 N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899759-29-6](/img/structure/B2942430.png)
N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as BMS-986205, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the regulation of immune responses. BMS-986205 has shown promising results in preclinical studies as a potential treatment for a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
科学的研究の応用
Synthesis and Pharmacological Evaluation
N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide belongs to a class of compounds that have been studied for their diverse pharmacological potentials. Research focusing on heterocyclic derivatives, including oxadiazole, pyrazole, and thiadiazole moieties, has revealed significant findings in terms of their toxicity assessments, tumor inhibition capabilities, antioxidant, analgesic, and anti-inflammatory actions. Compounds from these studies have shown binding affinity towards various biological targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their potential in treating various diseases including cancer and inflammation-related disorders. For instance, specific derivatives have demonstrated moderate inhibitory effects across different assays, good affinity for COX-2 and 5-LOX correlating with high analgesic and anti-inflammatory effects, antioxidant potential, and potency in toxicity assessment and tumor inhibition (M. Faheem, 2018).
Anticancer Activity
The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, utilizing novel non-condensed pyrazoline-bearing hybrid molecules. Such studies focus on synthesizing compounds that exhibit potent anticancer activity through various mechanisms, including targeting specific molecular pathways involved in cancer progression. For example, compounds with 1,3,4-thiadiazole and dichloroacetic acid moieties have been synthesized and tested in vitro for their anticancer activity, demonstrating the significance of structural modification in enhancing therapeutic efficacy against cancer (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).
Anti-inflammatory and Analgesic Properties
The synthesis and evaluation of indolylpyrazolines have contributed to understanding their anti-inflammatory, analgesic, and COX-II inhibitory activities. Such compounds have been synthesized and compared with standard drugs like aspirin and indomethacin, revealing some to exhibit significant activity in these areas. This highlights the potential of these compounds in developing new therapeutic agents for treating inflammation and pain-related conditions (Ashok Kumar, 2004).
Photoregulated Release and Uptake of Pharmaceuticals
Research into photoresponsive molecularly imprinted hydrogels has opened new avenues for the controlled release and uptake of pharmaceuticals. These studies have developed materials capable of responding to light stimuli, allowing for the precise control of drug release in therapeutic applications. Such innovative approaches offer promising strategies for enhancing the efficacy and safety of drug delivery systems (C. Gong, Ka‐Leung Wong, M. Lam, 2008).
Novel Synthesis Approaches
Innovative synthesis techniques have been applied to create various benzopyran derivatives, demonstrating the versatility of these compounds in medicinal chemistry. These efforts encompass the development of novel methodologies for constructing complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of such compounds not only enriches the chemical toolbox available for drug discovery but also provides insights into the structure-activity relationships essential for designing more effective and safer therapeutic agents (Dongari Yadagiri et al., 2018).
特性
IUPAC Name |
N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-16(17)23-12-11-21-19(20(23)25)27-14-18(24)22-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXIGIQLYEHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

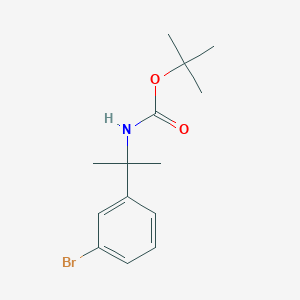
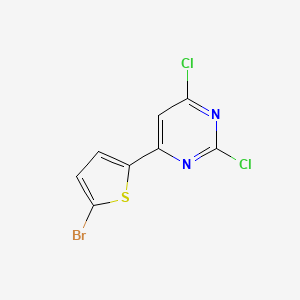

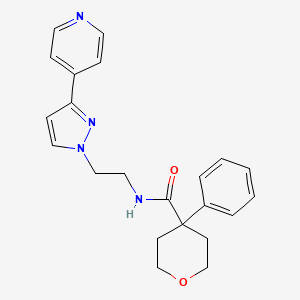
![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
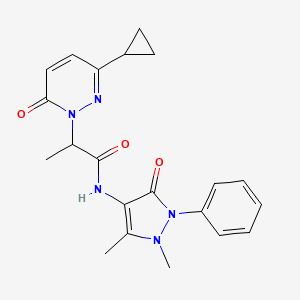
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
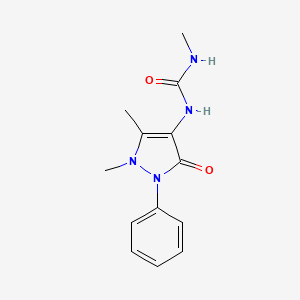
![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)